6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol
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Overview
Description
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a fluorinated derivative of tetrahydrocarbazole. This compound is characterized by its unique structure, which includes a fluorine atom at the 6th position and a hydroxyl group at the 3rd position on the carbazole ring. It has a molecular formula of C12H12FNO and a molecular weight of 205.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol typically involves the fluorination of tetrahydrocarbazole derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups like chlorine, bromine, or iodine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under mild conditions.
Major Products Formed
Oxidation: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-one.
Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole.
Substitution: Formation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol or similar halogenated derivatives.
Scientific Research Applications
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxyl group also plays a crucial role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Lacks the hydroxyl group at the 3rd position.
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol: Contains a chlorine atom instead of fluorine.
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol: Contains a bromine atom instead of fluorine.
Uniqueness
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl group increases its solubility and potential for hydrogen bonding .
Properties
Molecular Formula |
C12H12FNO |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol |
InChI |
InChI=1S/C12H12FNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,8,14-15H,2,4,6H2 |
InChI Key |
IFZTYCLUIFJJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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